4-Hexyl-1,3-dioxane
Description
Structure
2D Structure
Properties
CAS No. |
2244-85-1 |
|---|---|
Molecular Formula |
C10H20O2 |
Molecular Weight |
172.26 g/mol |
IUPAC Name |
4-hexyl-1,3-dioxane |
InChI |
InChI=1S/C10H20O2/c1-2-3-4-5-6-10-7-8-11-9-12-10/h10H,2-9H2,1H3 |
InChI Key |
MNIXGQSLDFHHHN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1CCOCO1 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and General Procedure
The most widely employed method for synthesizing 4-hexyl-1,3-dioxane involves the acid-catalyzed cyclization of 1,3-propanediol with hexanal. This reaction proceeds via a nucleophilic addition-elimination mechanism, typical of acetal formation.
Step 1: Protonation of the Carbonyl Group
Hexanal undergoes protonation at the carbonyl oxygen in the presence of a Brønsted acid (e.g., p-toluenesulfonic acid), rendering the carbonyl carbon more electrophilic.Step 2: Nucleophilic Attack by 1,3-Propanediol
The hydroxyl group of 1,3-propanediol attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.Step 3: Cyclization and Water Elimination
Intramolecular nucleophilic attack by the secondary hydroxyl group of 1,3-propanediol results in cyclization, yielding this compound. Water is eliminated as a byproduct, necessitating azeotropic removal to drive the equilibrium toward product formation.
Catalysts and Reaction Conditions
The choice of catalyst significantly impacts reaction efficiency:
| Catalyst | Temperature (°C) | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| p-Toluenesulfonic acid | 110–120 | Toluene | 78–82 | |
| Boron trifluoride etherate | 80–90 | Dichloromethane | 65–70 | |
| Sulfuric acid | 100–110 | None (neat) | 60–65 |
Key Observations:
- p-Toluenesulfonic acid in toluene under reflux with a Dean-Stark trap achieves optimal yields (78–82%) by facilitating water removal.
- Lewis acids like boron trifluoride etherate enable milder conditions but suffer from lower yields due to competing side reactions.
Alternative Synthetic Routes
Transacetalization Reactions
Transacetalization offers a pathway to this compound by reacting preformed acetals with hexanol under acidic conditions. For example, 2-phenyl-1,3-dioxane reacts with hexanol in the presence of HCl to yield the target compound via exchange of the alkoxy group.
Reaction Equation:
$$
\text{2-Phenyl-1,3-dioxane} + \text{Hexanol} \xrightarrow{\text{HCl}} \text{this compound} + \text{Phenol}
$$
Conditions:
Oxidative Methods
While ozonolysis is primarily employed for acetal degradation, controlled oxidation of 4-hexyl-1,3-dioxolane derivatives using ozone has been explored. However, this method is less practical due to overoxidation risks and low selectivity.
Industrial-Scale Production Considerations
Process Optimization
Industrial synthesis prioritizes cost-effectiveness and scalability:
Purification Techniques
Crude this compound is purified via:
- Fractional Distillation: Boiling point range of 210–215°C at atmospheric pressure.
- Silica Gel Chromatography: Reserved for high-purity applications (e.g., pharmaceutical intermediates).
Chemical Reactions Analysis
Types of Reactions: 4-Hexyl-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding dioxane derivatives.
Reduction: Reduction reactions can convert this compound into alcohols or other reduced forms.
Substitution: The hexyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides (Cl-, Br-) and amines (NH3) are employed in substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of this compound.
Reduction: Alcohols and other reduced forms.
Substitution: Substituted dioxane compounds with various functional groups.
Scientific Research Applications
4-Hexyl-1,3-dioxane has diverse applications in scientific research, including:
Chemistry: Used as a solvent and reagent in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Mechanism of Action
The mechanism of action of 4-Hexyl-1,3-dioxane involves its interaction with molecular targets and pathways. The compound can act as an antioxidant, inhibiting radical chain oxidation reactions . It interacts with reactive oxygen species (ROS) and other radicals, preventing oxidative damage to biomolecules. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
4-Heptyl-1,3-dioxane: Similar structure with a heptyl group instead of a hexyl group.
2-Hexyltetrahydrofuran: Another heterocyclic compound with a similar hexyl substitution.
3-Hexyl-4-hydroxytetrahydropyran: Contains a hydroxyl group and a tetrahydropyran ring.
Uniqueness: 4-Hexyl-1,3-dioxane is unique due to its specific dioxane ring structure and hexyl substitution, which confer distinct chemical properties and reactivity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
